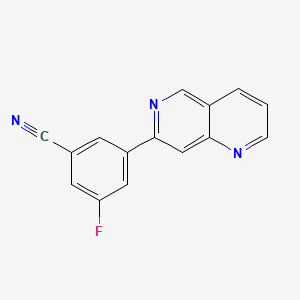![molecular formula C15H12O3 B10843043 3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B10843043.png)
3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structure, which includes a hydroxyl group and two methyl groups attached to the benzo[c]chromen-6-one core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, and finally, oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and various substituted benzo[c]chromen-6-one derivatives.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase II inhibitor, it can modulate the levels of cyclic nucleotides in cells, thereby affecting various signaling pathways involved in inflammation and cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urolithin A: Another hydroxylated benzo[c]chromen-6-one known for its neuroprotective effects.
Ellagic Acid: A precursor to urolithins, with a wide range of pharmacological activities including antioxidant and anti-inflammatory properties.
Uniqueness
3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and hydroxyl group contribute to its specific reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H12O3 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
3-hydroxy-4,7-dimethylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O3/c1-8-4-3-5-10-11-6-7-12(16)9(2)14(11)18-15(17)13(8)10/h3-7,16H,1-2H3 |
InChI-Schlüssel |
BSCZPVUHFUQDQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(C=C3)O)C)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



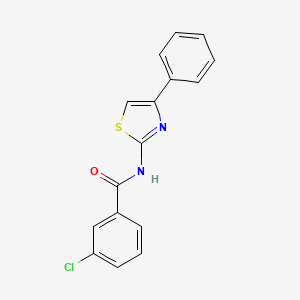
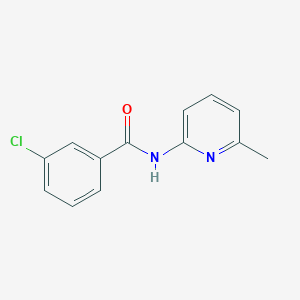

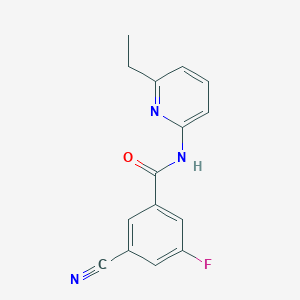
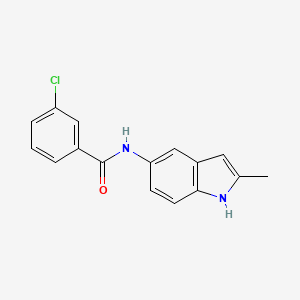
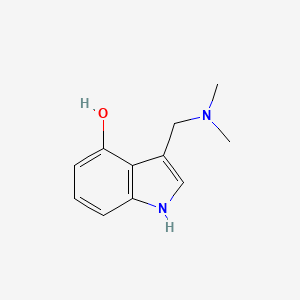
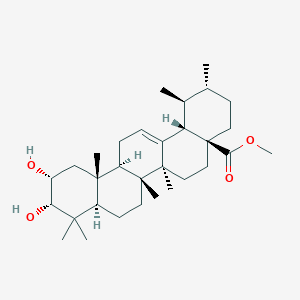

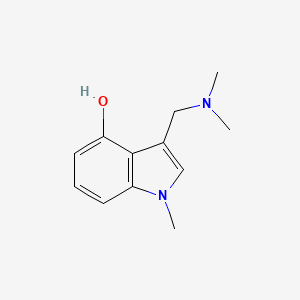
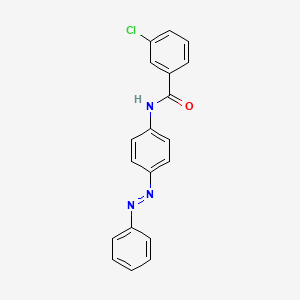

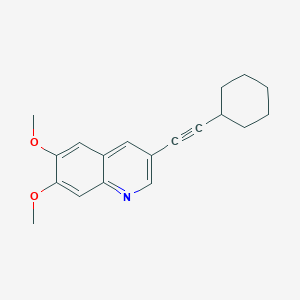
![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)
